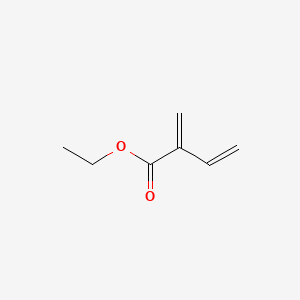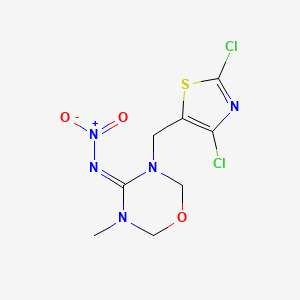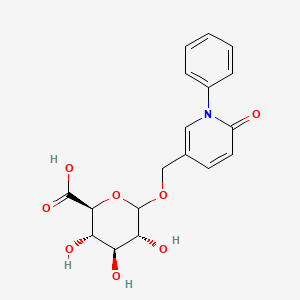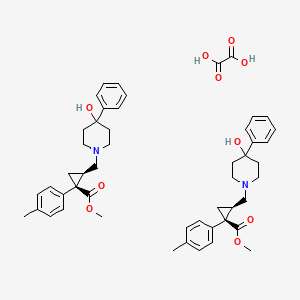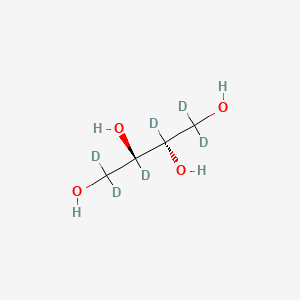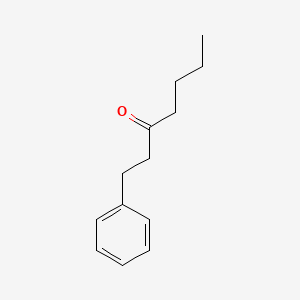
1-Phenyl-3-heptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-heptanone is an organic compound with the molecular formula C13H18O. It is a ketone characterized by a phenyl group attached to the third carbon of a heptane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-heptanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of phenylheptanone precursors. This method is favored for its efficiency and scalability. The reaction is typically carried out in a solvent such as ethanol, with a catalyst like palladium on carbon, under elevated pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3-heptanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed:
Oxidation: 1-Phenylheptanoic acid.
Reduction: 1-Phenyl-3-heptanol.
Substitution: Various substituted phenylheptanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Phenyl-3-heptanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-heptanone involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparación Con Compuestos Similares
1-Phenyl-3-heptanone can be compared with other similar compounds such as:
1-Phenyl-2-heptanone: Differing by the position of the ketone group, this compound exhibits different reactivity and applications.
1-Phenyl-4-heptanone: Another positional isomer with distinct chemical properties and uses.
1-Phenyl-3-pentanone: A shorter chain analog with varying physical and chemical characteristics
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-phenylheptan-3-one |
InChI |
InChI=1S/C13H18O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
Clave InChI |
ZGTHHNNORWULAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
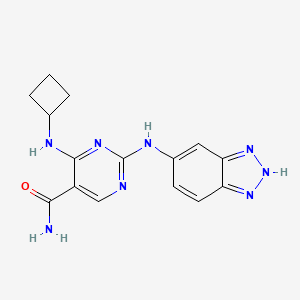
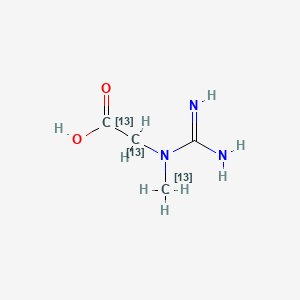
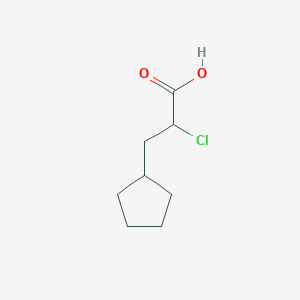

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
